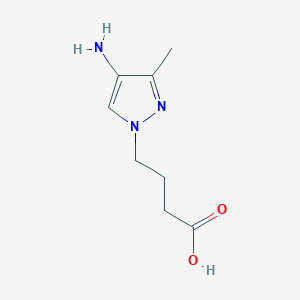

4-(4-Amino-3-methyl-1H-pyrazol-1-yl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-Amino-3-methyl-1H-pyrazol-1-yl)butanoic acid is a pyrazole-derived compound featuring a butanoic acid backbone substituted at the 4-position with a pyrazole ring. The pyrazole ring itself is functionalized with a 4-amino group and a 3-methyl group (Figure 1). This structure confers unique physicochemical properties, such as hydrogen-bonding capacity (via the amino and carboxylic acid groups) and hydrophobic interactions (via the methyl group).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the formation of the pyrazole ring followed by the introduction of the butanoic acid side chain. One common method involves the reaction of hydrazine with 3-methyl-2-butanone to form 3-methyl-1H-pyrazole. This intermediate is then reacted with 4-bromobutanoic acid under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3-methyl-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-(4-Amino-3-methyl-1H-pyrazol-1-yl)butanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(4-Amino-3-methyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrazole ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound is compared below with analogs differing in pyrazole substituents or butanoic acid chain positions. Key differences include:

Key Observations:

- Positional Isomerism: The 2-substituted butanoic acid derivative () may exhibit altered pharmacokinetic properties due to steric hindrance near the carboxylic acid group.

Physicochemical and Functional Properties

- Solubility: The amino and carboxylic acid groups in the target compound suggest moderate aqueous solubility, contrasting with the lipophilic ethoxycarbonyl analog .

Biological Activity

4-(4-Amino-3-methyl-1H-pyrazol-1-yl)butanoic acid is an organic compound notable for its unique structure, which includes a pyrazole ring and a butanoic acid moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and neuropharmacological contexts. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure

The chemical formula of this compound is C8H12N4O2. Its structure can be represented as follows:

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to modulate various pathways involved in pain perception and inflammation. The compound may interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response, thereby reducing the production of pro-inflammatory mediators.

Neurotransmitter Modulation

This compound also plays a role in modulating neurotransmitter systems. Studies suggest it may influence the levels of key neurotransmitters such as serotonin and dopamine, potentially affecting mood and cognitive functions. This makes it a candidate for further exploration in treating neurological disorders.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

- Condensation Reactions : Combining pyrazole derivatives with butanoic acid under acidic conditions.

- Reduction Reactions : Reducing corresponding ketones or aldehydes to yield the desired amino acid structure.

These methods are essential for producing sufficient quantities for research and potential therapeutic applications.

Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to animal models exhibiting inflammatory responses. The results indicated a significant reduction in edema and pain behaviors compared to control groups, suggesting its efficacy as an anti-inflammatory agent.

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Edema (mm) | 5.0 | 2.0 |

| Pain Response (s) | 15 | 5 |

Study 2: Neuropharmacological Effects

Another study assessed the impact of this compound on serotonin levels in rat models. The administration of varying doses resulted in a dose-dependent increase in serotonin concentrations, indicating its potential role in mood regulation.

| Dose (mg/kg) | Serotonin Level (ng/mL) |

|---|---|

| 0 | 50 |

| 10 | 75 |

| 20 | 100 |

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

4-(4-amino-3-methylpyrazol-1-yl)butanoic acid |

InChI |

InChI=1S/C8H13N3O2/c1-6-7(9)5-11(10-6)4-2-3-8(12)13/h5H,2-4,9H2,1H3,(H,12,13) |

InChI Key |

SYXAZSLETJUAKQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C=C1N)CCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.